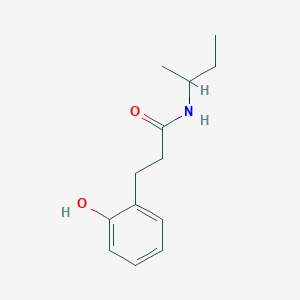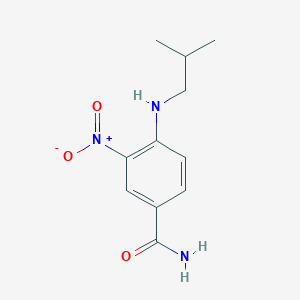
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and a dioxoisoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline core.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a hydroxyphenyl halide as the reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar substitution reaction, using a methoxyphenyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives.
科学研究应用
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functional polymers.
作用机制
The mechanism of action of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(3-Hydroxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
- N-(4-Methoxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
- N-(3-Hydroxyphenyl)-2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide
Uniqueness
N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C22H16N2O5 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O5/c1-29-17-8-6-15(7-9-17)24-21(27)18-10-5-13(11-19(18)22(24)28)20(26)23-14-3-2-4-16(25)12-14/h2-12,25H,1H3,(H,23,26) |
InChI 键 |
WABNAHYHLGAXDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



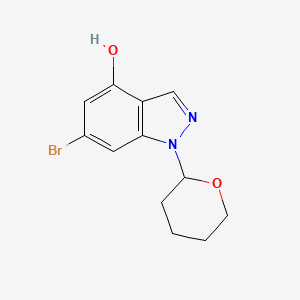
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
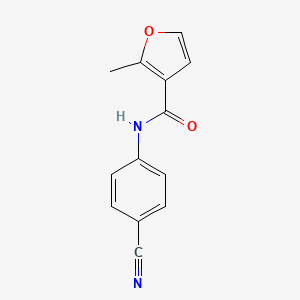

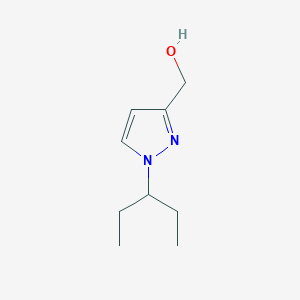
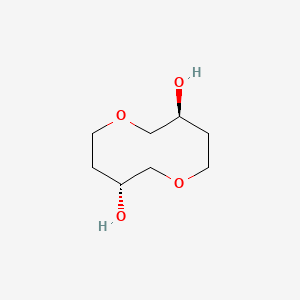
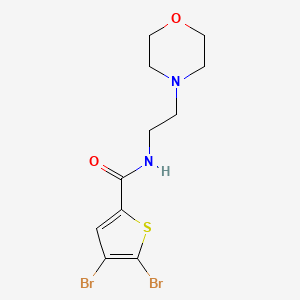
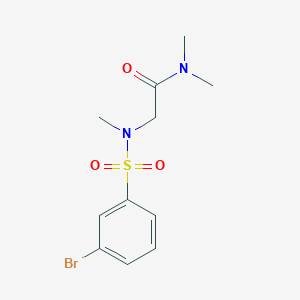

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
